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Compound of Interest

Compound Name:
Methyl 3,3-dimethyl-4-

oxopentanoate

CAS No.: 40484-80-8

Cat. No.: B12815027

Get Quote

Methyl 3,3-dimethyl-4-oxopentanoate is a β-keto ester, a class of organic compounds

renowned for their synthetic versatility.[1][2] Its structure, featuring a ketone and an ester

functional group separated by a quaternary carbon, presents a unique combination of steric

hindrance and electronic properties. This guide provides a comprehensive exploration of its

chemical properties, spectroscopic signature, reactivity, and synthetic utility, offering field-

proven insights for its application in research and development. The presence of the gem-

dimethyl group at the α-position blocks the typical enolization pathway seen in many β-keto

esters, leading to distinct reactivity patterns that are crucial for synthetic planning.[3][4]

Section 1: Core Chemical and Physical Properties
A foundational understanding of a compound's physical properties is paramount for its effective

use in experimental settings. Methyl 3,3-dimethyl-4-oxopentanoate is a combustible liquid,

and its key properties are summarized below.[5][6]
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Property Value Source

IUPAC Name
methyl 3,3-dimethyl-4-

oxopentanoate
PubChem[7]

Synonyms
Methyl 3,3-dimethyllevulinate,

Methyl pivaloylacetate
PubChem[7], MilliporeSigma[8]

CAS Number
55946-24-2 (related to 55107-

14-7 for an isomer)
MilliporeSigma[8]

Molecular Formula C₈H₁₄O₃ PubChem[7]

Molecular Weight 158.19 g/mol PubChem[7]

Appearance
Clear, colorless to slightly

yellow liquid
Cole-Parmer[5]

Density ~0.99 g/mL at 25 °C MilliporeSigma[8]

Boiling Point 67-70 °C at 13 mmHg MilliporeSigma[8]

Refractive Index n20/D 1.487 MilliporeSigma[8]

Vapor Pressure 0.4 mmHg at 20 °C MilliporeSigma[8]

Section 2: Spectroscopic Characterization - The
Molecular Fingerprint
Unambiguous identification of Methyl 3,3-dimethyl-4-oxopentanoate relies on a multi-

technique spectroscopic approach. The following sections detail the expected spectral data,

providing a reference for compound verification.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and the

electronic environment of individual atoms.[10]

¹H NMR:

~3.7 ppm (singlet, 3H): Protons of the methyl ester group (-OCH₃).
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~2.7 ppm (singlet, 2H): Protons of the methylene group (-CH₂-) adjacent to the ester

carbonyl. The singlet nature is due to the absence of adjacent protons for coupling.

~2.2 ppm (singlet, 3H): Protons of the acetyl methyl group (-COCH₃).

~1.2 ppm (singlet, 6H): Protons of the two geminal methyl groups (-C(CH₃)₂-). The singlet

multiplicity confirms the quaternary nature of the adjacent carbon.

¹³C NMR:

~209 ppm: Carbonyl carbon of the ketone (C4).

~172 ppm: Carbonyl carbon of the ester (C1).

~52 ppm: Methyl carbon of the ester (-OCH₃).

~48 ppm: Methylene carbon adjacent to the ester (C2).

~45 ppm: Quaternary carbon (C3).

~27 ppm: Methyl carbon of the acetyl group (C5).

~24 ppm: Carbons of the geminal methyl groups.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[10] For β-keto

esters, the carbonyl stretching frequencies are of primary interest.
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Vibrational Mode
Expected Wavenumber
(cm⁻¹)

Significance

Ester C=O Stretch ~1740 cm⁻¹ (strong)

Confirms the presence of the

saturated ester functional

group.

Ketone C=O Stretch ~1715 cm⁻¹ (strong)
Confirms the presence of the

ketone functional group.

C-H Stretch (sp³) 2850-3000 cm⁻¹
Indicates the aliphatic C-H

bonds.

C-O Stretch 1150-1250 cm⁻¹
Corresponds to the C-O single

bonds of the ester.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule. The fragmentation of β-keto esters is often dominated by cleavages alpha to the

carbonyl groups.[11][12]

Molecular Ion (M⁺): m/z = 158.

Key Fragmentation Pathways:

McLafferty Rearrangement: Not prominent due to the lack of a γ-hydrogen on an

appropriate chain.

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl groups is expected.

Common fragments would include loss of the methoxy group (-OCH₃, m/z = 127) or the

acetyl group (-COCH₃, m/z = 115). A strong peak at m/z = 43 corresponding to the

[CH₃CO]⁺ acylium ion is also anticipated.

Section 3: Reactivity and Synthetic Applications
The unique structure of Methyl 3,3-dimethyl-4-oxopentanoate dictates its reactivity, making it

a valuable intermediate.
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Reactivity Profile
The molecule possesses two primary electrophilic sites: the ketone carbonyl carbon and the

ester carbonyl carbon. Due to the steric hindrance imposed by the adjacent gem-dimethyl

groups, the ketone carbonyl is significantly less accessible to nucleophiles compared to less

hindered ketones.[3] The ester carbonyl remains a viable site for nucleophilic acyl substitution,

such as transesterification, although reaction rates may be slower compared to unhindered

esters.[13][14]

Unlike many β-keto esters, this compound cannot form a stable enolate at the C2 position

under typical basic conditions because it lacks α-protons at the C3 position. This structural

feature prevents common side reactions like self-condensation and racemization, which can be

a challenge with other β-keto esters.[1][4]

Caption: Reactivity map of Methyl 3,3-dimethyl-4-oxopentanoate.

Applications in Synthesis
This molecule serves as a precursor for more complex structures, particularly in the synthesis

of heterocyclic compounds and molecules with quaternary carbon centers.[2] It has been

utilized as a substrate in reactions such as:

Preparation of α-oxoketenes: Used in the synthesis of carbomethoxypivaloylketene.[8]

Synthesis of Dioxepines and Dioxocins: Employed as a substrate in Indium(III) chloride-

catalyzed reactions to produce dibenzo[d,f][7][13]dioxepines.[8]

Section 4: Synthesis Protocol
The synthesis of β-keto esters can be achieved through various methods, with the Claisen

condensation being a classic approach. For a sterically hindered compound like Methyl 3,3-
dimethyl-4-oxopentanoate, a directed Claisen condensation or an acylation of a pre-formed

enolate is a more plausible strategy.
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Starting Materials

Reaction Steps

Pinacolone

1. Strong Base (e.g., NaH)
Formation of Pinacolone Enolate

Dimethyl Carbonate

2. Acylation
Nucleophilic attack on Dimethyl Carbonate

3. Acidic Workup
Protonation

Methyl 3,3-dimethyl-4-oxopentanoate

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of the target molecule.

Exemplary Protocol: Acylation of Pinacolone
This protocol is a representative method based on standard organic chemistry principles for

synthesizing sterically hindered β-keto esters.

Setup and Inert Atmosphere: Assemble a dry, three-necked round-bottom flask equipped

with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere

(e.g., Argon or Nitrogen).

Base Suspension: Suspend a strong base, such as sodium hydride (NaH, 1.1 equivalents),

in an anhydrous aprotic solvent like tetrahydrofuran (THF).
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Enolate Formation: Cool the suspension to 0 °C using an ice bath. Slowly add pinacolone

(1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at room temperature for

1 hour to ensure complete formation of the enolate.

Acylation: Add dimethyl carbonate (1.5 equivalents) to the enolate solution. Heat the reaction

mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin

Layer Chromatography (TLC) or Gas Chromatography (GC).

Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench

the excess base by slowly adding a saturated aqueous solution of ammonium chloride

(NH₄Cl).

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three

times with diethyl ether.

Washing and Drying: Combine the organic extracts and wash sequentially with water and

then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

Purification: Filter off the drying agent and remove the solvent under reduced pressure using

a rotary evaporator. The resulting crude product can be purified by fractional distillation under

reduced pressure to yield the pure Methyl 3,3-dimethyl-4-oxopentanoate.[15]

Section 5: Safety and Handling
As a combustible liquid, proper safety precautions must be observed when handling Methyl
3,3-dimethyl-4-oxopentanoate.

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment

(PPE), including safety goggles, gloves, and a lab coat. Avoid contact with eyes, skin, and

clothing. Keep away from heat, sparks, and open flames.[5][6]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible substances such as strong oxidizing agents and strong bases.[5][16]

First Aid:

Eyes: Immediately flush with plenty of water for at least 15 minutes.[5]
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Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated

clothing.[5]

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with

water. Seek immediate medical attention.[5]

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5]

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable

container for disposal. Remove all ignition sources.[5]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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